molecular formula C7H14O2 B2853207 (Oxepan-2-yl)methanol CAS No. 29425-56-7

(Oxepan-2-yl)methanol

Cat. No.: B2853207
CAS No.: 29425-56-7
M. Wt: 130.187
InChI Key: YYZWPDSQTDVVIN-UHFFFAOYSA-N
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Description

(Oxepan-2-yl)methanol is a seven-membered cyclic ether with a hydroxyl group attached to the second carbon of the oxepane ring. This compound is known for its unique structural properties, which make it a valuable subject of study in organic chemistry and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxepan-2-yl)methanol typically involves the reduction of oxepan-2-one. One common method is the low-temperature reduction of oxepan-2-one using diisobutylaluminum hydride in methylene chloride. This reaction is carried out at -70°C to ensure the selective formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (Oxepan-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form oxepan-2-one.

    Reduction: Further reduction can lead to the formation of oxepane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Diisobutylaluminum hydride is a common reducing agent.

    Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxepan-2-one.

    Reduction: Various oxepane derivatives.

    Substitution: Substituted oxepane compounds.

Scientific Research Applications

(Oxepan-2-yl)methanol is used in various scientific research applications due to its unique structure and reactivity:

Mechanism of Action

The mechanism of action of (Oxepan-2-yl)methanol involves its reactivity with various chemical reagents. The hydroxyl group plays a crucial role in its chemical behavior, allowing it to participate in oxidation, reduction, and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Oxepan-2-one: A closely related compound that serves as a precursor in the synthesis of (Oxepan-2-yl)methanol.

    Oxepane: The parent compound of the oxepane family, lacking the hydroxyl group.

    Oxetan-2-ylmethanol: Another cyclic ether with a similar structure but a four-membered ring instead of a seven-membered ring.

Uniqueness: this compound is unique due to its seven-membered ring structure combined with a hydroxyl group, which imparts distinct reactivity and properties compared to other cyclic ethers .

Properties

IUPAC Name

oxepan-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-6-7-4-2-1-3-5-9-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZWPDSQTDVVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(OCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29425-56-7
Record name (oxepan-2-yl)methanol
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